4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine

Catalog No.
S539146
CAS No.
1394033-54-5
M.F
C19H17F3N8
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(triflu...

CAS Number

1394033-54-5

Product Name

4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine

IUPAC Name

4-(azetidin-1-yl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]imidazo[5,1-f][1,2,4]triazine

Molecular Formula

C19H17F3N8

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C19H17F3N8/c1-11-27-15(17-18(29-6-3-7-29)24-10-26-30(11)17)13-9-25-28(2)16(13)14-5-4-12(8-23-14)19(20,21)22/h4-5,8-10H,3,6-7H2,1-2H3

InChI Key

CLGCHUKGBICQTE-UHFFFAOYSA-N

SMILES

CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

PF05180999; PF-05180999; PF 5180999; PF5180999; PF-5180999; PF 5180999; PF999; PF-999; PF 999

Canonical SMILES

CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F

Description

The exact mass of the compound 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine is 414.1528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine, also known as PF-05180999, is a synthetic compound identified as a potent and selective inhibitor of phosphodiesterase 2A (PDE2A) with a molecular weight of 414.4 g/mol. This compound features a complex structure that includes an azetidine ring, a pyridine moiety, and an imidazotriazine core, which contribute to its biological activity and specificity for PDE2A inhibition .

PF-05180999 acts as a selective inhibitor of PDE2A []. PDE2A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a second messenger molecule involved in various cellular signaling pathways. By inhibiting PDE2A, PF-05180999 leads to increased levels of cAMP, potentially affecting various downstream processes in the cell [].

PDE2A Inhibition and Cognitive Enhancement

The theory behind PDE2A inhibitors is that they can enhance memory and cognitive function by boosting levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) within cells. These molecules play a crucial role in neuronal signaling and plasticity, which are essential for learning and memory formation []. Studies have shown that blocking PDE2A, the enzyme responsible for breaking down cGMP and cAMP, could potentially improve cognitive abilities [].

The primary chemical reaction involving PF-05180999 is its interaction with phosphodiesterase 2A. As a PDE2A inhibitor, it acts by preventing the breakdown of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), leading to increased levels of these secondary messengers in cells. This mechanism is crucial for enhancing neuroplasticity and cognitive functions, particularly in the context of memory enhancement .

PF-05180999 has been shown to enhance long-term memory in preclinical models. In studies involving rats, administration of this compound at an oral dose of 0.3 mg/kg demonstrated significant improvements in memory performance during contextual fear conditioning tasks. The compound's ability to modulate PDE2A activity suggests potential therapeutic applications in treating cognitive deficits associated with neurodegenerative diseases .

The synthesis of PF-05180999 involves multiple steps that typically include the formation of the azetidine ring followed by the construction of the imidazotriazine framework. Specific synthetic routes may vary but generally require careful control of reaction conditions to ensure the correct formation of functional groups and stereochemistry. The detailed synthetic pathway is proprietary and may be found in specialized chemical literature or patent filings .

PF-05180999 holds promise for various applications in neuroscience and pharmacology. Its primary application is as a cognitive enhancer due to its role as a PDE2A inhibitor, which can potentially benefit conditions such as Alzheimer's disease and other forms of dementia by improving memory and learning capabilities . Additionally, its unique structure may allow for further exploration in drug development targeting other neurological disorders.

Interaction studies have shown that PF-05180999 engages with PDE2A in a manner that enhances cGMP levels initially but can lead to paradoxical effects at higher concentrations. This highlights the importance of understanding dose-response relationships when evaluating drug efficacy and safety profiles. Studies using autoradiography have indicated that target occupancy may not follow typical receptor binding curves due to allosteric effects on enzyme activity .

PF-05180999 can be compared with other PDE inhibitors, particularly those targeting PDE2A or related enzymes. Some notable similar compounds include:

Compound NameTarget EnzymeSelectivityBiological Activity
PF-02545920PDE2AHighCognitive enhancer
BAY 60-7550PDE2AModerateAnti-inflammatory
IBMXNon-selectiveLowGeneral PDE inhibitor

Uniqueness: PF-05180999 is distinguished by its high selectivity for PDE2A over other phosphodiesterases (2000-fold selectivity over PDE10A), making it particularly useful for targeted therapeutic interventions without off-target effects . Its specific structural features contribute to its potent biological activity and selective inhibition profile.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

9

Exact Mass

414.15282706 g/mol

Monoisotopic Mass

414.15282706 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5L84K4IEN9

Dates

Modify: 2023-08-15
1. Design and Synthesis of Novel and Selective Phosphodiesterase 2 (PDE2a) Inhibitors for the Treatment of Memory Disorders Laurent GomezMark Eben MassariTroy VickersGraeme FreestoneWilliam VernierKiev LyRui XuMargaret McCarrickTami MarroneMarkus MetzYingzhou G. YanZachary W. YoderRobert LemusNicola J. BroadbentRichard BaridoNoelle WarrenKara SchmelzerDavid NeulDong LeeCarsten B. AndersenKristen SebringKathleen AertgeertsXianbo ZhouAli TabatabaeiMarco PetersJ. Guy Breitenbucher Publication Date (Web): February 6, 2017 (Article) DOI: 10.1021/acs.jmedchem.6b01793
2. Helal, C. J.; Chappie, T. A.; Humphrey, J. M.; Verhoest, P. R.; Yang, E. Imidazo[5,1-f][1,2,4]triazines for the Treatment of Neurological Disorders. US20120214791, 2012.
3: Helal CJ, Arnold EP, Boyden TL, Chang C, Chappie TA, Fisher E, Hajós M, Harms JF, Hoffmann WE, Humphrey JM, Pandit J, Kang Z, Kleiman RJ, Kormos BL, Lee CW, Lu J, Maklad N, McDowell L, McGinnis D, O'Connor RE, O'Donnell CJ, Ogden A, Piotrowski M, Schmidt CJ, Seymour P, Ueno H, Vansell N, Verhoest PR, Yang EX. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate. J Med Chem. 2018 Jan 2. doi: 10.1021/acs.jmedchem.7b01466. [Epub ahead of print] PubMed PMID: 29293004.
4: Chen L, Nabulsi N, Naganawa M, Zasadny K, Skaddan MB, Zhang L, Najafzadeh S, Lin SF, Helal CJ, Boyden TL, Chang C, Ropchan J, Carson RE, Villalobos A, Huang Y. Preclinical Evaluation of 18F-PF-05270 430, a Novel PET Radioligand for the Phosphodiesterase 2A Enzyme. J Nucl Med. 2016 Sep;57(9):1448-53. doi: 10.2967/jnumed.115.171454. Epub 2016 May 19. PubMed PMID: 27199356; PubMed Central PMCID: PMC5093921.
5: Wu Y, Li Z, Huang YY, Wu D, Luo HB. Novel Phosphodiesterase Inhibitors for Cognitive Improvement in Alzheimer's Disease. J Med Chem. 2018 Feb 5. doi: 10.1021/acs.jmedchem.7b01370. [Epub ahead of print] PubMed PMID: 29363967.

Explore Compound Types